molecular formula C22H23FN4O2 B12395105 hAChE-IN-2

hAChE-IN-2

Cat. No.: B12395105
M. Wt: 394.4 g/mol
InChI Key: MIPKSQSAVXXZEF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hAChE-IN-2 involves a multicomponent Petasis reaction, which is a versatile method for the formation of complex molecules. The reaction typically involves the use of an amine, an aldehyde, and a boronic acid under mild conditions. The specific reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the multicomponent Petasis reaction. This would require optimization of reaction conditions to ensure consistency and efficiency. The process would also involve purification steps such as crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

hAChE-IN-2 primarily undergoes substitution reactions due to the presence of functional groups that can be targeted by nucleophiles or electrophiles. It can also participate in oxidation and reduction reactions depending on the reagents and conditions used .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the oxidation state of specific atoms within the molecule .

Scientific Research Applications

hAChE-IN-2 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its neuroprotective properties and its ability to inhibit tau-oligomerization, which is relevant in neurodegenerative diseases like Alzheimer’s disease.

    Medicine: Explored as a potential therapeutic agent for conditions involving acetylcholine dysregulation, such as myasthenia gravis and Alzheimer’s disease.

    Industry: Utilized in the development of new drugs and as a reference compound in the synthesis of similar inhibitors

Mechanism of Action

hAChE-IN-2 exerts its effects by inhibiting human acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound also inhibits tau-oligomerization, which is believed to contribute to its neuroprotective effects. The molecular targets involved include the active site of acetylcholinesterase and tau proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

hAChE-IN-2 is unique due to its dual activity as both an acetylcholinesterase inhibitor and a tau-oligomerization inhibitor. This dual functionality makes it particularly valuable in the study and potential treatment of neurodegenerative diseases like Alzheimer’s disease .

Properties

Molecular Formula

C22H23FN4O2

Molecular Weight

394.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methyl]-6-methoxyphenol

InChI

InChI=1S/C22H23FN4O2/c1-29-19-4-2-3-18(22(19)28)21(16-5-7-17(23)8-6-16)27-13-11-26(12-14-27)20-15-24-9-10-25-20/h2-10,15,21,28H,11-14H2,1H3

InChI Key

MIPKSQSAVXXZEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=NC=CN=C4

Origin of Product

United States

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